molecular formula C17H19N3O2S B6523400 4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide CAS No. 863587-11-5

4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide

Cat. No.: B6523400
CAS No.: 863587-11-5
M. Wt: 329.4 g/mol
InChI Key: DGPLTXNSSQVWPE-UHFFFAOYSA-N
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Description

4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. One common synthetic route includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide: can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiazole ring to its oxidized form.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms or other substituents on the benzamide or thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions include oxidized thiazole derivatives, reduced benzamide derivatives, and substituted imidazo[2,1-b][1,3]thiazole compounds.

Scientific Research Applications

4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide: is unique due to its specific structural features and potential applications. Similar compounds include other thiazole derivatives and benzamide derivatives, which may have different biological activities and uses. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications.

List of Similar Compounds

  • Thiazole derivatives: : Various compounds containing the thiazole ring.

  • Benzamide derivatives: : Compounds with the benzamide functional group.

  • Imidazo[2,1-b][1,3]thiazole derivatives: : Other compounds with the imidazo[2,1-b][1,3]thiazole core.

Properties

IUPAC Name

4-butoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-3-9-22-15-6-4-13(5-7-15)16(21)18-11-14-12-20-8-10-23-17(20)19-14/h4-8,10,12H,2-3,9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLTXNSSQVWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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